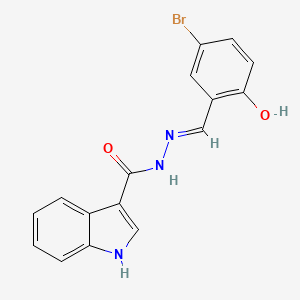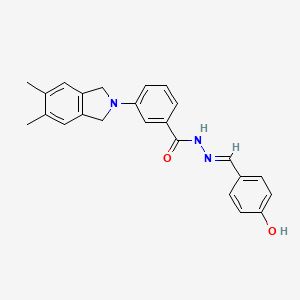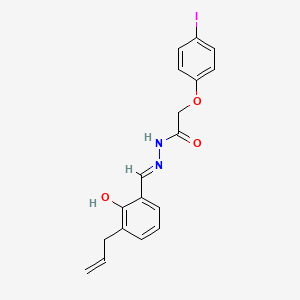![molecular formula C16H14N4O B3728555 N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide](/img/structure/B3728555.png)
N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide
Overview
Description
N-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide, also known as INH, is a chemical compound that has been studied for its potential uses in scientific research. This compound is a derivative of nicotinohydrazide and contains an indole group, which has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In neuroprotection, N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to have antioxidant and anti-inflammatory effects, which may protect against oxidative stress and inflammation. In antimicrobial activity, N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to have antibacterial and antifungal properties by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Advantages and Limitations for Lab Experiments
N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has several advantages for lab experiments, including its high purity and yield, and its potential uses in various scientific research areas. However, there are also some limitations to using N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide. One direction is to further investigate its potential uses in cancer research, neuroprotection, and antimicrobial activity. Another direction is to explore its potential uses in other scientific research areas, such as inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide and to optimize its synthesis method for greater efficiency and yield.
Conclusion:
In conclusion, N-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide is a chemical compound that has shown potential uses in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for the study of N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide, including further investigation of its potential uses and optimization of its synthesis method.
Scientific Research Applications
N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been studied for its potential uses in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases. In antimicrobial activity, N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
N-[(Z)-1-(1H-indol-3-yl)ethylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11(14-10-18-15-7-3-2-6-13(14)15)19-20-16(21)12-5-4-8-17-9-12/h2-10,18H,1H3,(H,20,21)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZJVWNRAOYBH-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(1H-Indol-3-YL)ethylidene]pyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3728488.png)
![2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol](/img/structure/B3728501.png)



![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3728532.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3728540.png)
![2-hydroxy-5-methylbenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3728541.png)

![2-[(3,4-dichlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3728564.png)
